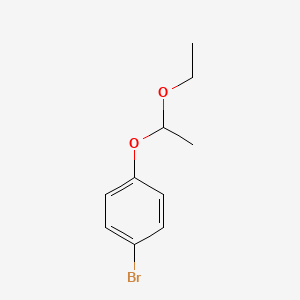
3-chloro-2-fluoro-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluoro-4-nitroaniline, commonly referred to as CFN, is a synthetic organic compound with a unique molecular structure. It belongs to the class of compounds known as nitrobenzenes, which are characterized by their high reactivity and wide range of applications. CFN has been studied extensively in both laboratory and industrial settings, and its unique properties have made it a valuable tool in many scientific fields.
科学的研究の応用
CFN has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye in biological studies. It has also been used to study the effects of environmental pollutants on aquatic life, as it is capable of binding to a wide range of organic molecules. Additionally, CFN has been used to study the effects of ultraviolet radiation on human skin cells, as it is capable of absorbing UV radiation and converting it into visible light.
作用機序
The mechanism of action of CFN is not yet fully understood, but it is believed to involve the oxidation of aniline to form a nitrobenzene intermediate. This intermediate then undergoes a series of reactions, including a nucleophilic substitution reaction, an electrophilic addition reaction, and a redox reaction, to eventually form CFN.
Biochemical and Physiological Effects
CFN is known to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CFN has been shown to have an antioxidant effect, as it is capable of scavenging free radicals and preventing oxidative damage to cells.
実験室実験の利点と制限
The use of CFN in laboratory experiments has several advantages, including its low cost and availability, its high reactivity, and its ability to bind to a wide range of organic molecules. Additionally, CFN is relatively non-toxic, making it suitable for use in experiments involving human subjects. However, there are some limitations to its use, such as its instability in the presence of strong acids and bases, and its potential to cause skin and eye irritation.
将来の方向性
The future of CFN research is promising, as its unique properties make it a valuable tool for a wide range of scientific applications. Future research should focus on further elucidating the mechanism of action of CFN and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of CFN in the fields of medicine and environmental science. Finally, further research should focus on improving the synthesis method of CFN to make it more efficient and cost-effective.
合成法
CFN can be synthesized using a variety of methods, including the nitration of aniline, the reaction of chloroform with fluorine, and the reaction of 3-chloro-2-fluorobenzene with nitric acid. The most common method of synthesis involves the nitration of aniline, which is a simple and efficient reaction. This reaction involves the reaction of aniline with nitric acid in the presence of sulfuric acid, which produces CFN as a product. The reaction is typically carried out in aqueous solution at a temperature of between 80-100°C and a pressure of 1 atm.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-chloro-2-fluoro-4-nitroaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-fluoro-4-nitroaniline", "thionyl chloride", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium acetate", "chlorine gas" ], "Reaction": [ "2-fluoro-4-nitroaniline is first reacted with thionyl chloride to form 2-fluoro-4-nitroanilide.", "The resulting anilide is then treated with hydrochloric acid to form 3-chloro-2-fluoro-4-nitroanilide.", "Next, the nitro group is reduced to an amino group using sodium nitrite and copper(I) chloride in acidic conditions to form 3-chloro-2-fluoro-4-nitroaniline.", "Finally, the amino group is diazotized using sodium nitrite and hydrochloric acid, and the resulting diazonium salt is treated with chlorine gas in the presence of sodium acetate to form 3-chloro-2-fluoro-4-nitroaniline." ] } | |
CAS番号 |
2091650-15-4 |
製品名 |
3-chloro-2-fluoro-4-nitroaniline |
分子式 |
C6H4ClFN2O2 |
分子量 |
190.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



